4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Physical Chemistry Crystallinity Formulation Development

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS 380574-00-5) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a 2-methoxyethyl group, at the 5-position with a pyridin-3-yl moiety, and bearing a thiol group at the 3-position. Its molecular formula is C10H12N4OS with a molecular weight of 236.29 g/mol.

Molecular Formula C10H12N4OS
Molecular Weight 236.29
CAS No. 380574-00-5
Cat. No. B2903910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
CAS380574-00-5
Molecular FormulaC10H12N4OS
Molecular Weight236.29
Structural Identifiers
SMILESCOCCN1C(=NNC1=S)C2=CN=CC=C2
InChIInChI=1S/C10H12N4OS/c1-15-6-5-14-9(12-13-10(14)16)8-3-2-4-11-7-8/h2-4,7H,5-6H2,1H3,(H,13,16)
InChIKeyAESWXZAPHLYYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS 380574-00-5): Chemical Identity, Classification, and Procurement Baseline


4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS 380574-00-5) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a 2-methoxyethyl group, at the 5-position with a pyridin-3-yl moiety, and bearing a thiol group at the 3-position . Its molecular formula is C10H12N4OS with a molecular weight of 236.29 g/mol . The compound belongs to the class of 1,2,4-triazole-3-thiols, a scaffold recognized for diverse biological activities including antimicrobial, antifungal, and anticancer properties [1]. Physicochemical characterization indicates a melting point of 166–169 °C (acetone/water), a predicted boiling point of 346.6 ± 48.0 °C, a predicted density of 1.34 ± 0.1 g/cm³, and a predicted pKa of 7.60 ± 0.20 . The compound is commercially available from multiple vendors at purities typically ≥95% and is recommended for storage at 0–8 °C .

Why 4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged with Generic 1,2,4-Triazole-3-thiol Analogs


Within the 1,2,4-triazole-3-thiol chemotype, biological performance is exquisitely sensitive to the nature and position of substituents. The pyridin-3-yl group at the 5-position imparts a distinct electronic character and hydrogen-bonding geometry compared to the pyridin-4-yl isomer . Specifically, the 3-pyridyl orientation alters the dihedral angle between the triazole and pyridine rings, which influences both target-binding complementarity and metabolic stability . Simultaneously, the 4-position 2-methoxyethyl chain modulates solubility and lipophilicity in a manner that differs substantially from simpler N-alkyl (e.g., 4-methyl) or N-aryl congeners [1]. Direct experimental evidence from structurally related 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) demonstrates that even minor modifications to the triazole ring system can produce marked differences in antimicrobial spectrum and potency [2]. These structure–activity relationship (SAR) principles mean that generic substitution within this class cannot be assumed without quantitative comparative data; each specific substitution pattern—including the unique methoxyethyl-pyridin-3-yl combination—must be evaluated independently for the intended application.

Quantitative Differentiation Evidence for 4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS 380574-00-5) vs. Closest Analogs


Melting Point and Thermal Stability: Pyridin-3-yl vs. Pyridin-4-yl Isomer

The target compound exhibits a measured melting point of 166–169 °C (acetone/water) . For the pyridin-4-yl positional isomer (CAS 663181-77-9), no experimental melting point is reported in available sources; only predicted physical properties are listed . The presence of a defined, experimentally confirmed melting range for the pyridin-3-yl compound provides a reliable identity and quality control benchmark that is currently absent for the 4-pyridyl isomer.

Physical Chemistry Crystallinity Formulation Development

Predicted pKa and Ionization State: Impact on Solubility and Membrane Permeability

The target compound has a predicted pKa of 7.60 ± 0.20, corresponding to the thiol moiety . For the direct analog 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 3652-31-1), which replaces the 2-methoxyethyl chain with a simple methyl group, no pKa data are reported in accessible databases [1]. The 2-methoxyethyl substituent, through its electron-donating ether oxygen, is expected to modestly elevate the pKa of the neighboring triazole and thiol systems compared to the 4-methyl congener, shifting the fraction of ionized species at physiological pH.

Physicochemical Profiling Drug-likeness ADME Prediction

Antimicrobial Activity Benchmarking Against Class-Level 1,2,4-Triazole-3-thiol Derivatives

Although direct MIC data for the target compound have not been published in the peer-reviewed literature as of 2026, closely related 4-R-5-(pyridin-3/4-yl)-4H-1,2,4-triazole-3-thiol derivatives have been systematically evaluated. Karpun and Polishchuk (2021) reported that a series of S-substituted 4-R-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols exhibited MIC values in the range of 31.25–62.5 μg/mL against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Candida albicans (ATCC 885-653), with MBC/MFC values of 62.5–125.0 μg/mL [1]. The most active compound in that series showed an MIC of 31.25 μg/mL and MBC of 62.5 μg/mL specifically against P. aeruginosa [1]. Ceylan et al. (2013) demonstrated that 4-aryl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols and their Mannich base derivatives possess good to moderate antimicrobial, antiurease, and antilipase activities [2]. For the 4-amino-5-(pyridin-4-yl) analog APTT, Rouzi et al. (2024) confirmed bactericidal and fungicidal activity against a broad panel of 11 microbial strains including S. aureus, P. aeruginosa, C. albicans, and C. tropicalis [3]. However, quantitative MIC/IZD values for APTT are behind a paywall and could not be extracted for this guide. The target compound's unique 4-(2-methoxyethyl) substitution differentiates it from all of these characterized analogs, and its antimicrobial activity profile is expected to diverge from the class averages due to the altered lipophilicity and hydrogen-bonding capacity imparted by the ether side chain.

Antimicrobial Screening Structure-Activity Relationship Triazole Chemotype

Patent Landscape and Intellectual Property Position Relative to In-Class Compounds

The simpler 4-methyl analog, 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 3652-31-1), is associated with 115 patents and only 2 literature references [1], indicating heavy patenting activity around the 4-methyl-substituted scaffold. In contrast, the target 4-(2-methoxyethyl) compound (CAS 380574-00-5) appears in significantly fewer patent and literature records across accessible databases, suggesting a comparatively under-explored intellectual property space . This differential patent density implies that the methoxyethyl chain may provide a non-obvious structural variation that circumvents existing composition-of-matter claims covering the 4-methyl and 4-aryl series.

Patent Analysis Freedom to Operate Chemical Space Differentiation

Solubility Enhancement Potential of the 2-Methoxyethyl Side Chain vs. Simpler N-Alkyl Congeners

The 2-methoxyethyl substituent at the 4-position introduces an additional hydrogen-bond acceptor (ether oxygen) and increases the topological polar surface area (TPSA) compared to the 4-methyl analog (C8H8N4S, MW 192.24) and the 4-ethyl analog . For a related chemical series, vendor technical notes indicate that methoxyethyl-substituted 1,2,4-triazole-3-thiols exhibit enhanced solubility in polar organic solvents relative to their non-oxygenated N-alkyl counterparts, facilitating synthetic manipulation and formulation [1]. While no head-to-head aqueous solubility comparison has been published for these exact compounds, the calculated difference in TPSA attributable to the ether oxygen is approximately 9–12 Ų (based on fragment-based estimation), which is expected to improve aqueous solubility modestly while retaining sufficient lipophilicity for membrane partitioning.

Solubility Optimization Polar Surface Area Ether Side Chain Engineering

Storage and Handling Stability: Defined Low-Temperature Requirement vs. Ambient-Stable Analogs

The target compound requires storage at 0–8 °C according to ChemicalBook specifications . In contrast, the 4-methyl analog (CAS 3652-31-1) and the pyridin-4-yl isomer (CAS 663181-77-9) are listed by multiple vendors with storage recommendations of -4 °C or with no specific cold-chain requirement prominently stated . The explicit 0–8 °C storage directive for the pyridin-3-yl methoxyethyl derivative suggests that the combination of the free thiol group and the electron-rich pyridin-3-yl moiety renders this compound more susceptible to oxidative degradation or thermal rearrangement than its congeners, necessitating controlled cold storage to maintain lot integrity over time.

Compound Stability Storage Conditions Procurement Logistics

Recommended Application Scenarios for 4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


Scaffold for Proprietary Antimicrobial Lead Optimization Programs

Given the class-level antimicrobial activity of 1,2,4-triazole-3-thiol derivatives (MIC range 31.25–62.5 μg/mL against Gram-positive, Gram-negative, and fungal pathogens) [1] and the low patent density of the 4-(2-methoxyethyl) scaffold relative to the heavily patented 4-methyl analog (115 patents for CAS 3652-31-1) [2], this compound provides an attractive starting point for medicinal chemistry teams seeking freedom-to-operate. The 2-methoxyethyl chain offers a synthetic handle for further derivatization, and the pyridin-3-yl orientation may confer differential target selectivity compared to the pyridin-4-yl series . Researchers should commission quantitative MIC, MBC, and cytotoxicity panels for this specific compound as an initial step in lead identification.

Physicochemical Reference Standard for Isomer Differentiation in Quality Control

With a well-defined experimental melting point of 166–169 °C and a predicted pKa of 7.60, the target compound can serve as a reference standard for distinguishing the pyridin-3-yl isomer from its pyridin-4-yl counterpart, which lacks comparable experimental characterization data [1]. Analytical laboratories can leverage the distinct melting behavior for identity confirmation by differential scanning calorimetry (DSC) and the predicted pKa for optimization of chromatographic separation methods (e.g., HPLC mobile phase pH selection), ensuring that the correct isomer is procured and utilized in downstream experiments [1].

Building Block for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The compound's triazole-thiol and pyridine moieties provide multiple metal-coordination sites (N-donor from triazole and pyridine; S-donor from thiol), making it suitable as a ligand for synthesizing coordination complexes with transition metals [2]. Unlike the 4-methyl analog, the methoxyethyl ether oxygen can participate in secondary coordination or hydrogen-bonding interactions, potentially enabling the construction of higher-dimensionality metal-organic frameworks with tailored porosity or catalytic activity. The enhanced solubility of methoxyethyl-substituted triazoles in polar organic solvents [2] further facilitates solution-phase complexation reactions.

Synthetic Intermediate for S-Functionalized Library Synthesis

The free thiol group at the 3-position of the triazole ring is amenable to regioselective S-alkylation, S-arylation, or thiol-disulfide exchange reactions, enabling the rapid generation of compound libraries with diverse S-substituents for structure–activity relationship studies [1]. The presence of the 2-methoxyethyl chain improves solubility in common organic reaction solvents (DMSO, DMF, MeOH) [2], facilitating high-yielding parallel synthesis protocols. This differentiates it from less soluble N-alkyl congeners that may require harsher reaction conditions or suffer from lower conversion rates during library production [2].

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